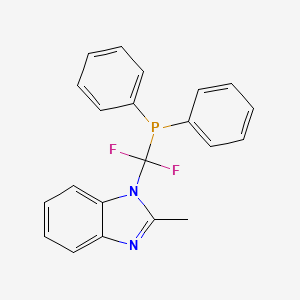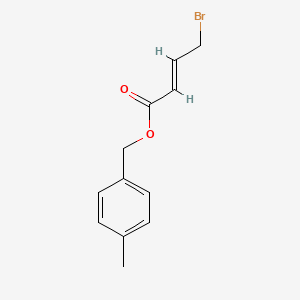![molecular formula C16H16O2 B7838870 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838870.png)
4-[2-(4-Methylphenyl)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylphenyl)ethoxy]benzaldehyde is an organic compound characterized by its aromatic structure. It consists of a benzaldehyde group attached to an ethoxy group, which is further connected to a 4-methylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylphenol (p-cresol) and ethylene oxide.
Reaction Conditions: The reaction involves the ethoxylation of 4-methylphenol followed by the formylation of the resulting ethoxy derivative to produce this compound. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced through a continuous process involving the ethoxylation of 4-methylphenol and subsequent formylation. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: 4-[2-(4-Methylphenyl)ethoxy]benzoic acid.
Reduction: 4-[2-(4-Methylphenyl)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.
類似化合物との比較
4-Methylbenzaldehyde: Lacks the ethoxy group.
Benzaldehyde: Lacks both the methyl and ethoxy groups.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but with a hydroxyethyl group instead of ethoxy.
Uniqueness: The presence of both the methyl and ethoxy groups in 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde gives it unique chemical and physical properties compared to its analogs, making it particularly useful in specific applications.
特性
IUPAC Name |
4-[2-(4-methylphenyl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-13-2-4-14(5-3-13)10-11-18-16-8-6-15(12-17)7-9-16/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJXIHTOOSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Chloro-1,1,1-trifluoro-2-phenylpropan-2-yl)oxy]trimethylsilane](/img/structure/B7838795.png)








![N-[(4-methylphenyl)methyl]-6-oxohexanamide](/img/structure/B7838856.png)
![2-Methoxy-4-[2-(4-methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838864.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B7838876.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7838878.png)
